texas red-X

Description

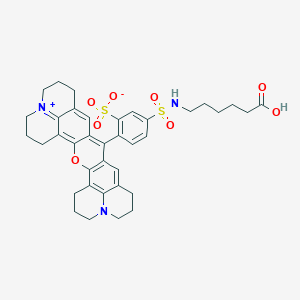

Texas Red-X is a sulfonated rhodamine derivative widely used as a red-fluorescent dye in biological imaging and bioconjugation. Its molecular weight varies depending on the form: 719.87 g/mol for the acid form and 816.94 g/mol for the NHS ester derivative . A defining structural feature is the seven-atom aminohexanoyl spacer ("X") between the fluorophore and the reactive carboxy group, which minimizes steric hindrance and fluorophore-biomolecule interactions, enhancing labeling efficiency and fluorescence stability .

Propriétés

IUPAC Name |

5-(5-carboxypentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41N3O8S2/c41-32(42)12-2-1-3-15-38-49(43,44)25-13-14-26(31(22-25)50(45,46)47)33-29-20-23-8-4-16-39-18-6-10-27(34(23)39)36(29)48-37-28-11-7-19-40-17-5-9-24(35(28)40)21-30(33)37/h13-14,20-22,38H,1-12,15-19H2,(H-,41,42,45,46,47) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFZZTBWWJNFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCC(=O)O)S(=O)(=O)[O-])CCC7 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41N3O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099599 | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199745-67-0 | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199745-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Texas Red-X is synthesized by introducing an aminohexanoyl spacer to the Texas Red dye. The process involves the following steps:

Synthesis of Texas Red Dye: The initial step involves the synthesis of Texas Red dye, which is a sulfonyl chloride derivative.

Introduction of Spacer: The aminohexanoyl spacer is introduced to the Texas Red dye through a reaction with succinimidyl ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is purified using chromatographic techniques and is often supplied as a succinimidyl ester for ease of conjugation .

Analyse Des Réactions Chimiques

Types of Reactions: Texas Red-X primarily undergoes substitution reactions due to the presence of reactive groups such as succinimidyl ester. These reactions are used to conjugate the dye to various biomolecules.

Common Reagents and Conditions:

Amine-Terminated Molecules: this compound reacts with amine-terminated molecules under mild conditions, typically in a buffered aqueous solution.

Thiols and Maleimides: The dye can also react with thiol groups in the presence of maleimides, forming stable thioether bonds.

Major Products: The major products of these reactions are this compound conjugates, which are used for labeling proteins, antibodies, and other biomolecules for fluorescence-based applications .

Applications De Recherche Scientifique

Texas Red-X is a versatile red-emitting fluorophore with a variety of applications in biological research, including fluorescence microscopy, flow cytometry, and molecular biology . It is used as a fluorescent label in techniques such as immunofluorescence staining, fluorescence in situ hybridization (FISH), cell labeling, live-cell imaging, and flow cytometry . this compound is a derivative of carboxy-X-rhodamine and has longer-wavelength spectra than Lissamine rhodamine B, but somewhat shorter-wavelength spectra than those of Texas Red conjugates .

Characteristics of this compound

- Fluorescent Properties Texas Red exhibits strong fluorescence in the red spectrum range . this compound dye–labeled proteins have absorption and fluorescence emission maxima of approximately 595 nm and 615 nm, respectively .

- Stability Texas Red dye is known for its stability, making it a reliable choice for long-term experiments or storage . It is resistant to photobleaching, allowing for prolonged fluorescence detection . In the absence of amines, greater than 80% of this compound succinimidyl ester's reactivity is retained in pH 8.3 solution after one hour at room temperature .

- Versatility Texas Red dye can be conjugated to various biomolecules such as antibodies, proteins, nucleic acids, and small molecules . This versatility enables its use in a wide range of applications, including immunofluorescence staining, cell labeling, and nucleic acid detection .

- Solubility Texas Red dye is typically soluble in polar solvents like water and common buffers, allowing for easy preparation of dye conjugates or staining solutions .

- Absorption and Emission Spectra Texas Red dye has well-defined absorption and emission spectra, which facilitates multiplexing with other fluorophores for multicolor imaging and detection assays .

Advantages of this compound over Texas Red sulfonyl chloride :

- Much less this compound succinimidyl ester is required to yield the same degree of labeling.

- Conjugations with this compound succinimidyl ester are more reproducible.

- This compound succinimidyl ester reacts almost exclusively with amines, unlike Texas Red sulfonyl chloride, which can form unstable products with tyrosine, histidine, cysteine, and other residues in proteins.

- Protein conjugates prepared with this compound succinimidyl ester have a higher fluorescence yield than those with the same labeling ratio prepared with Texas Red sulfonyl chloride.

- This compound protein conjugates show a decreased tendency to precipitate during the reaction or upon storage.

Applications of this compound

- Immunofluorescence Texas Red-labeled antibodies are used in immunofluorescence assays to detect the presence and localization of specific proteins in cells or tissues . The bright red fluorescence emitted by Texas Red allows for visualization and analysis of target molecules in biological samples .

- Cell labeling and tracking Cells can be labeled and tracked in vitro and in vivo using Texas Red . The dye can be incorporated into cell membranes or cell structures to study cell migration, proliferation, and differentiation .

- Fluorescence in situ hybridization (FISH) Texas Red can be utilized in FISH techniques to detect and visualize specific DNA sequences in chromosomes . The dye is used in conjunction with nucleic acid probes to study gene expression, genomic rearrangements, and chromosomal abnormalities .

- Live-cell imaging Texas Red is suitable for live-cell imaging experiments to monitor cellular processes in real-time . The dye can be employed to study dynamic events such as cell signaling, membrane trafficking, and organelle movement within living cells .

- Flow cytometry Texas Red is utilized in flow cytometry analyses to label and quantify cells based on specific surface markers or intracellular proteins . The dye enables the identification and sorting of cell populations for downstream molecular and functional studies .

- Localization studies Texas Red-labeled biomolecules, such as proteins and nucleic acids, are employed to investigate their subcellular localization and trafficking pathways . The dye allows for the visualization of molecular interactions and cellular structures .

- Neuronal Morphology Texas Red is widely used to study neuronal morphology and as a cell type-selective fluorescent marker for astrocytes, both in vivo and in slice preparations .

- Fluorescent resonant energy transfer (FRET) Texas Red is used as an acceptor dye in FRET studies to examine the use of surfactants and metal cations for the enhancement of long range fluorescent resonant energy transfer (FRET) and the antenna effect in double-stranded (ds) DNA structures .

- HPLC this compound succinimidyl ester was synthesized and studied to select appropriate tracer-antibody pairs using previously produced monoclonal .

- Bacterial staining The fluorescent stains this compound conjugate of wheat germ agglutinin stained Gram(+) bacteria .

Mécanisme D'action

The mechanism of action of Texas Red-X involves its ability to fluoresce upon excitation by specific wavelengths of light. The dye absorbs light at an excitation peak of 595 nm and emits light at an emission peak of 613 nm . This fluorescence property allows it to be detected and visualized using fluorescence microscopy and other imaging techniques. The aminohexanoyl spacer enhances the dye’s solubility and reduces steric hindrance, improving its conjugation efficiency with biomolecules .

Comparaison Avec Des Composés Similaires

Spectral Properties

- Excitation/Emission Maxima : 595/613 nm (acid form) ; ~585/602–615 nm (NHS ester) .

- Solubility : Soluble in DMF, DMSO, and aqueous buffers (with sulfonate groups improving water solubility in NHS ester form) .

Comparison with Similar Compounds

Texas Red-X vs. Texas Red

Key Advantage : this compound’s spacer enhances biomolecule compatibility without altering spectral performance .

This compound vs. Rhodamine Red-X

Key Advantage : this compound is optimized for protein labeling, while Rhodamine Red-X is more suited for nucleic acids .

This compound vs. Alexa Fluor 594

| Parameter | This compound | Alexa Fluor 594 |

|---|---|---|

| Brightness | Moderate | 20–30% higher |

| Photostability | Moderate | Superior |

| Solubility | Requires DMSO/DMF for dissolution | High aqueous solubility |

| Cost | Lower | Higher |

Key Advantage : Alexa Fluor 594 outperforms in sensitivity and environmental insensitivity but is costlier .

Protein Interaction Studies

- This compound-labeled GST-yCTD demonstrated liquid-liquid phase separation in dextran solutions, critical for studying transcriptional condensates .

- Conjugation with PDZ domains enabled high-throughput screening of ligand specificity without fluorescence quenching .

Cellular Imaging

- F-actin visualization : this compound phalloidin provided robust staining in breast cancer cells over 5 days .

- Glycoprotein tracking : Wheat germ agglutinin conjugated to this compound enabled live-cell surface glycoprotein imaging .

Limitations

- Hydrolysis sensitivity : this compound NHS ester requires anhydrous storage (-20°C) to prevent degradation .

- pH dependence : Optimal conjugation occurs at pH 8.3–8.5 .

Notes

Activité Biologique

Fluorescent Properties

Texas Red-X exhibits excitation and emission maxima at approximately 595 nm and 615 nm, respectively . These spectral characteristics make it an excellent choice for fluorescence microscopy and flow cytometry applications, particularly as a red-emitting fluorophore.

Conjugation and Labeling

This compound contains a succinimidyl ester moiety that reacts efficiently with primary amines of proteins to form stable dye-protein conjugates . The "X" in this compound refers to a seven-atom aminohexanoyl spacer between the fluorophore and its reactive group, which offers several advantages:

- Improved conjugation efficiency

- Decreased protein precipitation during conjugation and storage

- Increased fluorescence yield of the conjugate

Comparison with Other Dyes

This compound demonstrates superior properties compared to its predecessor, Texas Red sulfonyl chloride (TR-SC):

| Property | This compound | Texas Red (TR-SC) |

|---|---|---|

| Stability | Retains reactivity for >1 hour | Completely hydrolyzed within 5 min |

| pH range for conjugation | 7.5 - 8.5 | Requires higher pH |

| Protein precipitation | Reduced | More common |

| Fluorescence yield | Often increased | Lower |

1. Protein Labeling

This compound is commonly used for labeling proteins, particularly antibodies, for use in immunofluorescence studies . Its red fluorescence makes it an excellent choice for multi-color imaging experiments, as it can be easily distinguished from other common fluorophores like fluorescein .

2. Cytoskeleton Visualization

A this compound derivative of phalloidin has been developed for labeling F-actin in cells . This allows for high-contrast imaging of the actin cytoskeleton in fluorescence microscopy studies.

3. Flow Cytometry

The spectral properties of this compound make it well-suited for flow cytometry applications, particularly when using 561 nm or 594 nm laser excitation .

4. Nucleic Acid Labeling

While less common than protein labeling, this compound can also be used for labeling oligonucleotides and other nucleic acids .

Case Study: Comparison with California Red™ and SunRed™

Recent research has led to the development of alternative dyes that aim to address some limitations of this compound. A comparative study of this compound with California Red™ and SunRed™ revealed:

| Property | This compound | California Red™ | SunRed™ |

|---|---|---|---|

| Max. Absorption (nm) | 594 | 595 | 595 |

| Max. Fluorescence (nm) | 613 | 615 | 615 |

| Water Solubility (pH 7.0) | <1 mg/mL | <1 mg/mL | >10 mg/mL |

| Conjugation Yield | 26% | 76% | 71% |

This data suggests that while this compound remains a useful fluorophore, newer alternatives may offer improved performance in certain applications, particularly when labeling hydrophobic peptides and oligonucleotides.

Q & A

Q. What structural modifications distinguish Texas Red-X from Texas Red, and how do they improve bioconjugation efficiency?

this compound incorporates a seven-atom aminohexanoyl spacer ("X" linker) between the fluorophore and the reactive succinimidyl ester group. This spacer reduces steric hindrance and minimizes interactions between the dye and conjugated biomolecules (e.g., antibodies, proteins), enhancing conjugation stability and fluorescence brightness . Unlike Texas Red sulfonyl chloride, which has low aqueous solubility and hydrolytic instability, this compound’s spacer improves solubility in polar solvents like DMF and ensures consistent labeling under physiological pH conditions .

Q. How do the spectral properties of this compound guide its use in fluorescence microscopy and flow cytometry?

this compound exhibits excitation/emission maxima at ~595/615 nm, making it compatible with 561 nm or 594 nm laser lines. Its long emission wavelength minimizes autofluorescence in biological samples, enabling high signal-to-noise ratios in fixed-cell imaging and flow cytometry. The dye is particularly suited as a "third label" in multiplexed assays, where spectral overlap with shorter-wavelength dyes (e.g., FITC, Alexa Fluor 488) is minimal . Researchers should verify emission filters (e.g., 610/20 nm bandpass) to optimize detection .

Q. What methodological steps are critical for successful conjugation of this compound to biomolecules?

- Buffer conditions : Use pH 8.5–9.0 (e.g., 0.1 M sodium bicarbonate) to maximize amine reactivity.

- Solubility : Dissolve this compound succinimidyl ester in anhydrous DMF before adding to aqueous protein solutions .

- Molar ratio : A 5–10-fold molar excess of dye to protein ensures efficient labeling while minimizing aggregation.

- Purification : Remove unreacted dye via size-exclusion chromatography or dialysis .

Advanced Research Questions

Q. How can researchers resolve fluorescence intensity discrepancies when using this compound in multiplexed imaging?

Spectral overlap with other fluorophores (e.g., Alexa Fluor 594) or autofluorescence may cause false signals. To mitigate this:

Q. What strategies enhance this compound’s performance in detecting low-abundance targets?

- Tyramide Signal Amplification (TSA) : Combine this compound tyramide with horseradish peroxidase (HRP)-conjugated antibodies. TSA catalyzes localized deposition of multiple dye molecules, amplifying weak signals .

- Photostability optimization : Limit exposure to intense light and include antifade reagents (e.g., ProLong Diamond) to reduce photobleaching .

Q. Under what experimental conditions does this compound outperform Alexa Fluor 594?

While Alexa Fluor 594 offers superior photostability and environmental insensitivity, this compound is advantageous when:

- Cost constraints exist : this compound is often more economical for high-throughput screens.

- Conjugation efficiency is critical : The aminohexanoyl spacer in this compound improves labeling yields for low-affinity biomolecules .

- Longer emission wavelengths are needed : this compound’s ~615 nm emission reduces background in densely labeled tissues .

Q. How should researchers address solubility challenges during this compound conjugation?

- Solvent selection : Use DMF or DMSO for initial dissolution, followed by dilution in aqueous buffers ≤10% organic solvent.

- Temperature control : Maintain reactions at 4°C to minimize dye hydrolysis.

- Aggregation prevention : Centrifuge dye solutions before use to remove particulates .

Data Analysis and Troubleshooting

Q. How can unexpected quenching of this compound fluorescence be diagnosed and resolved?

- Check conjugation pH : Excessively alkaline conditions (>pH 9.0) may degrade the succinimidyl ester.

- Assess biomolecule interactions : The spacer reduces but does not eliminate dye-protein interactions. Test labeled conjugates via fluorescence correlation spectroscopy (FCS) to detect steric effects .

- Verify storage conditions : Store lyophilized dye at -20°C; avoid repeated freeze-thaw cycles of conjugated products .

Q. What controls are essential when comparing this compound to alternative dyes in quantitative studies?

- Internal reference standards : Use a housekeeping protein labeled with a spectrally distinct dye (e.g., Alexa Fluor 488) to normalize expression levels.

- Cross-excitation controls : Image this compound samples with other lasers to confirm no off-target excitation .

Experimental Design

Q. How should researchers design a multiplexed flow cytometry panel incorporating this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.